molecular formula C3H2F4O2 B13411451 Tetrafluorodioxolane CAS No. 76492-96-1

Tetrafluorodioxolane

Cat. No.: B13411451
CAS No.: 76492-96-1
M. Wt: 146.04 g/mol
InChI Key: NQSKRJYDIJPTSS-UHFFFAOYSA-N
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Description

Tetrafluorodioxolane is a fluorinated organic compound with the molecular formula C4HF7O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorodioxolane can be synthesized through the reaction of tetrafluoroethylene with sulfur trioxide, followed by isomerization. The reaction typically occurs at elevated temperatures (40-50°C) and pressures (up to 4-5 MPa). Stabilizers such as triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process must be carefully controlled to prevent hazardous conditions, such as excessive pressure and heat, which can lead to reactor damage .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorodioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or ozone.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Tetrafluorodioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluorodioxolane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A cyclic ether with similar structural features but lacking fluorine atoms.

    Dioxane: Another cyclic ether with two oxygen atoms but different reactivity due to the absence of fluorine.

Uniqueness: Tetrafluorodioxolane’s unique properties stem from the presence of multiple fluorine atoms, which enhance its chemical stability, resistance to degradation, and reactivity in various chemical processes. These attributes make it distinct from other similar compounds like tetrahydrofuran and dioxane .

Properties

CAS No.

76492-96-1

Molecular Formula

C3H2F4O2

Molecular Weight

146.04 g/mol

IUPAC Name

4,4,5,5-tetrafluoro-1,3-dioxolane

InChI

InChI=1S/C3H2F4O2/c4-2(5)3(6,7)9-1-8-2/h1H2

InChI Key

NQSKRJYDIJPTSS-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(O1)(F)F)(F)F

Origin of Product

United States

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